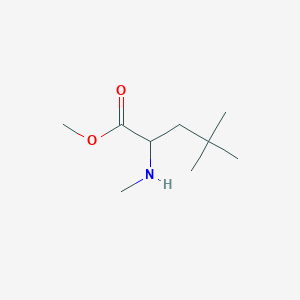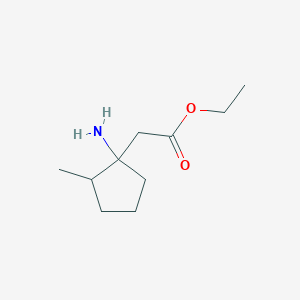
Ethyl 2-(1-amino-2-methylcyclopentyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-amino-2-methylcyclopentyl)acetate: is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by the presence of an ethyl ester group attached to a cyclopentyl ring, which is further substituted with an amino and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-amino-2-methylcyclopentyl)acetate typically involves the esterification of 2-(1-amino-2-methylcyclopentyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
2-(1-amino-2-methylcyclopentyl)acetic acid+ethanolacid catalystEthyl 2-(1-amino-2-methylcyclopentyl)acetate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions:
Hydrolysis: Ethyl 2-(1-amino-2-methylcyclopentyl)acetate can undergo hydrolysis in the presence of an acid or base to yield 2-(1-amino-2-methylcyclopentyl)acetic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Hydrolysis: 2-(1-amino-2-methylcyclopentyl)acetic acid and ethanol.
Reduction: 2-(1-amino-2-methylcyclopentyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(1-amino-2-methylcyclopentyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-(1-amino-2-methylcyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active 2-(1-amino-2-methylcyclopentyl)acetic acid, which may then interact with biological pathways. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity.
類似化合物との比較
Ethyl 2-(1-amino-2-methylcyclohexyl)acetate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Methyl 2-(1-amino-2-methylcyclopentyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(1-amino-2-ethylcyclopentyl)acetate: Similar structure but with an ethyl group instead of a methyl group on the cyclopentyl ring.
Uniqueness: this compound is unique due to its specific substitution pattern on the cyclopentyl ring, which can influence its reactivity and interactions with biological targets
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
ethyl 2-(1-amino-2-methylcyclopentyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-9(12)7-10(11)6-4-5-8(10)2/h8H,3-7,11H2,1-2H3 |
InChIキー |
NRTBCSKWYPOYCZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1(CCCC1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1H-1,3-Benzodiazol-2-YL)-3-(methylsulfanyl)propyl]-3-methylfuran-2-carboxamide](/img/structure/B13571820.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13571821.png)
![2-[(3-Methoxyphenyl)sulfanyl]propanal](/img/structure/B13571830.png)
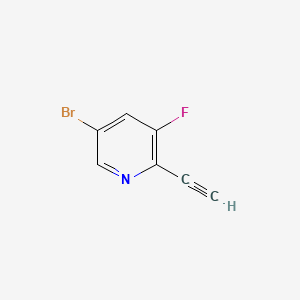
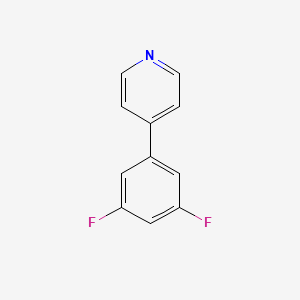
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid](/img/structure/B13571844.png)
![Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13571852.png)
![2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13571858.png)
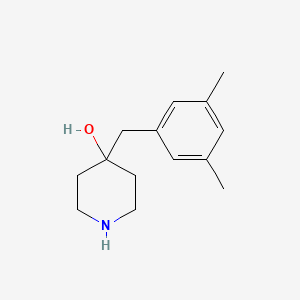
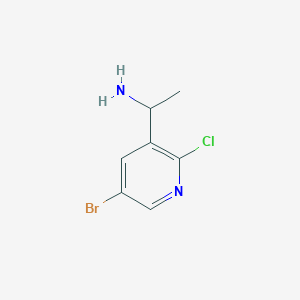
![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
![3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13571899.png)
